1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry . The unique structure of this compound, featuring two triazole rings, makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The reaction conditions generally include the use of copper(I) salts (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety . The use of inexpensive and readily available starting materials, along with the elimination of hazardous solvents, makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .
Scientific Research Applications
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, enhancing their catalytic activity . In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler analog with a single triazole ring.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring.
Uniqueness
1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine stands out due to its dual triazole structure, which provides enhanced stability and reactivity. This unique feature makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(2-methyltriazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C6H9N7/c1-12-8-2-5(10-12)3-13-4-6(7)9-11-13/h2,4H,3,7H2,1H3 |
InChI Key |
DLHYOFZPDRKWOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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